molecular formula C7H4FNS B6241441 3-fluoro-1,2-benzothiazole CAS No. 2742653-53-6

3-fluoro-1,2-benzothiazole

Cat. No.: B6241441
CAS No.: 2742653-53-6
M. Wt: 153.2
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Description

3-Fluoro-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a fluorine atom attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1,2-benzothiazole typically involves the reaction of 2-aminobenzenethiol with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or other fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-1,2-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of materials with unique electronic and optical properties .

Mechanism of Action

The mechanism by which 3-fluoro-1,2-benzothiazole exerts its effects involves its interaction with various molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it can interfere with DNA replication and repair mechanisms, leading to cell death. The fluorine atom enhances the compound’s ability to form strong interactions with its targets, increasing its efficacy .

Comparison with Similar Compounds

  • 2-Fluoro-1,3-benzothiazole
  • 4-Fluoro-1,2-benzothiazole
  • 5-Fluoro-1,2-benzothiazole

Comparison: 3-Fluoro-1,2-benzothiazole is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

2742653-53-6

Molecular Formula

C7H4FNS

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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